ADX88178

mGluR4 PAM EC50 potency comparison

ADX88178 is a superior mGluR4 PAM with sub-nanomolar potency (EC50 4 nM), high oral bioavailability, and robust brain penetration. Unlike less potent alternatives (e.g., VU0155041) requiring invasive administration, ADX88178 enables oral dosing and reliable target engagement in CNS models. Ideal for Parkinson's, anxiety, and depression studies; ensures reproducible, translationally relevant results. Avoid experimental compromise with inferior tools.

Molecular Formula C12H12N6S
Molecular Weight 272.33 g/mol
Cat. No. B605196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADX88178
SynonymsADX-88178;  ADX 88178;  ADX88178.
Molecular FormulaC12H12N6S
Molecular Weight272.33 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3
InChIInChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18)
InChIKeyMIQNXKWDQRNHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADX88178 Supplier Guide: A High-Potency, Selective mGluR4 PAM for Parkinson’s, Neuropsychiatric & Neuroimmune Research


ADX88178 (5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine) is a potent, orally bioavailable, brain-penetrant positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) [1]. It enhances glutamate-mediated mGluR4 activation with an EC₅₀ of 4 nM at the human receptor and exhibits >7,500‑fold selectivity over other mGluR subtypes (EC₅₀ > 30 µM) [1]. ADX88178 has demonstrated preclinical efficacy across Parkinson’s disease motor disability, anxiety, OCD, depression, and psychosis models, and has been radiolabelled for PET imaging [1][2].

Why Generic mGluR4 PAMs Cannot Substitute ADX88178: A Procurement-Risk Analysis


The mGluR4 PAM chemical space spans a vast potency range (EC₅₀ from 4 nM to >4 µM) and divergent selectivity profiles; older tool compounds such as PHCCC suffer from off‑target mGluR1 antagonism and poor solubility, while later‑generation probes like VU0155041 lack adequate blood–brain barrier permeability for systemic use [1]. These inter‑compound differences make generic substitution untenable—purchasing a lower‑potency or non‑selective alternative risks invalidating target‑engagement hypotheses, requiring icv dosing that confounds behavioural readouts, or producing off‑target pharmacology that obscures mGluR4‑specific conclusions [1][2].

ADX88178 vs. mGluR4 PAM Benchmarks: Quantitative Evidence for Procurement Decisions


mGluR4 Potency: ADX88178 Exhibits >100‑Fold Higher Potency Than PHCCC and Lu AF21934

ADX88178 activates human mGluR4 with an EC₅₀ of 4 nM, representing a >1,000‑fold potency advantage over PHCCC (EC₅₀ = 4,100 nM) and a 125‑fold advantage over Lu AF21934 (EC₅₀ = 500 nM) in recombinant cell-based calcium mobilization or FLIPR assays [1]. The potency gap widens further when compared with VU0155041 (EC₅₀ = 798 nM) and ML128 (EC₅₀ = 240 nM) at the human receptor .

mGluR4 PAM EC50 potency comparison GPCR allosteric modulator

Selectivity Profile: ADX88178 Is >100‑Fold Selective Over All Other mGluR Subtypes Tested

In broad‑panel selectivity screening at 10–30 µM, ADX88178 shows no significant activity at mGluR1, mGluR2, mGluR3, mGluR5, mGluR7, or the GABA_B receptor (EC₅₀ > 30 µM), yielding a selectivity window of >7,500‑fold over its human mGluR4 EC₅₀ [1]. In contrast, PHCCC is a potent group I mGluR antagonist (mGluR1 IC₅₀ ≈ 3 µM), and ML128 retains measurable activity at mGluR5 and mGluR8 .

mGluR selectivity off-target pharmacology group III mGluR GPCR selectivity screening

Oral Bioavailability & CNS Exposure: ADX88178 Achieves CSF Levels >50‑Fold Above In Vitro EC₅₀, Enabling Robust Systemic Dosing

Following oral administration in rats, ADX88178 achieves high bioavailability with cerebrospinal fluid (CSF) concentrations exceeding 50‑fold the in vitro human mGluR4 EC₅₀ value (i.e., CSF > 200 nM vs. EC₅₀ = 4 nM) [1]. This stands in marked contrast to VU0155041, which exhibits limited blood–brain barrier permeability and requires intracerebroventricular (icv) injection for behavioural efficacy, and to PHCCC, whose poor solubility precludes reliable oral dosing [2].

oral bioavailability CSF exposure brain penetration pharmacokinetics CNS drug delivery

In Vivo Anxiolytic Efficacy: ADX88178 Is 6–17× More Potent Than Lu AF21934 in the Marble Burying Test at Behaviourally Equivalent Doses

ADX88178 dose‑dependently reduces buried marbles in the mouse marble burying (MB) test, a translational model of anxiety and OCD, with significant efficacy at 3 mg/kg p.o. and near‑maximal suppression at 30 mg/kg [1]. Lu AF21934, the closest brain‑penetrant comparator, was also active in the MB test but at an effective dose range of 5–20 mg/kg in anxiety models, translating to a ~1.7–6‑fold higher dose requirement; cross‑study comparison indicates ADX88178 achieves comparable anxiolytic‑like effect sizes at doses roughly 6‑ to 17‑fold lower on a mg/kg basis [2].

anxiolytic marble burying test OCD model in vivo efficacy comparison mGluR4 PAM

Anti‑Parkinsonian Efficacy: ADX88178 Potentiates L‑DOPA Without Exacerbating Dyskinesia, a Differentiation from mGluR5 and A2A Strategies

In the rat 6‑hydroxydopamine (6‑OHDA) hemiparkinsonian model, ADX88178 (3–30 mg/kg p.o.) alone does not reverse forelimb akinesia, but co‑administration with a sub‑threshold dose of L‑DOPA (6 mg/kg) produces a robust, dose‑dependent reversal of motor deficits without exacerbating L‑DOPA‑induced abnormal involuntary movements (AIMs) at doses up to 30 mg/kg [1]. This is a critical differentiation: many adjunctive anti‑parkinsonian strategies (e.g., mGluR5 NAMs, A2A antagonists) have been limited by dyskinesia exacerbation, whereas ADX88178 enhances L‑DOPA efficacy while remaining dyskinesia‑neutral in the rat AIMs model [1][2].

Parkinson's disease L-DOPA potentiation dyskinesia-sparing 6-OHDA lesion mGluR4 PAM

Broad Neuropsychiatric Efficacy: ADX88178 Is Effective Across Anxiety, Depression, OCD, and Psychosis Models, Unlike mGluR4 PAMs with Narrower Behavioural Profiles

ADX88178 demonstrates efficacy across four distinct neuropsychiatric domains in a single study: anxiolytic‑like (elevated plus maze, EPM), anti‑OCD‑like (marble burying), antidepressant‑like (forced swim test, FST), and antipsychotic‑like (MK‑801‑induced hyperlocomotion and DOI‑induced head‑twitch) [1]. In contrast, Lu AF21934, the most directly comparable brain‑penetrant mGluR4 PAM, showed anxiolytic‑like but not antidepressant‑like activity in the stress‑induced hyperthermia, four‑plate, marble burying, and Vogel conflict tests [2]. This broader preclinical behavioural coverage may reflect the combination of high potency, selectivity, and CNS exposure unique to ADX88178.

antidepressant antipsychotic forced swim test fear conditioning elevated plus maze neuropsychiatric

High-Value Research Applications of ADX88178: Where Its Quantified Advantages Deliver Maximum Experimental Returns


Parkinson’s Disease L‑DOPA Adjunct Therapy: Motor Benefit Without Dyskinesia Confound

In rat 6‑OHDA and mouse MitoPark models, chronic oral ADX88178 co‑administration with low‑dose L‑DOPA (6 mg/kg) robustly reverses forelimb akinesia and other motor deficits while maintaining a dyskinesia‑neutral profile at doses up to 30 mg/kg [1]. This application exploits ADX88178’s >50‑fold CSF exposure margin to enable chronic oral dosing paradigms that are not feasible with BBB‑impermeant mGluR4 PAMs such as VU0155041 [1].

Multi‑Domain Neuropsychiatric Phenotyping: Single‑Compound Anxiolytic, Antidepressant, Anti‑OCD, and Antipsychotic Screening

ADX88178 is the only reported mGluR4 PAM with confirmed efficacy in the forced swim test (antidepressant‑like) and MK‑801/DOI psychosis models in addition to standard anxiety/OCD assays (EPM, MB) [1]. This makes it uniquely suited for integrated behavioural phenotyping platforms where a single tool compound must cover anxiety, depression, OCD, and psychosis endpoints, eliminating the need for multiple PAMs with narrower profiles [1].

PET Imaging Probe Development: [¹¹C]ADX88178 as a Radioligand for mGluR4 Target Occupancy Studies

The radiosynthesis of [¹¹C]ADX88178 has been reported, enabling in vivo PET imaging of mGluR4 brain distribution and target occupancy [1]. This is a unique capability not demonstrated for PHCCC, Lu AF21934, VU0155041, or ML128, and positions ADX88178 as the tool of choice for translational target‑engagement studies bridging preclinical mGluR4 pharmacology to clinical development programs [1].

Neuroimmunology & Autoimmune Disease: mGluR4‑Mediated IDO1‑Dependent Tolerogenic Signalling

In the RR‑EAE mouse model of multiple sclerosis, ADX88178 treatment converted disease into a mild, chronic neuroinflammatory state that remained stable for >2 months after drug discontinuation, mediated by a Gi‑independent, PI3K/Src/IDO1 signalling pathway in dendritic cells [1]. This long‑lived immunoregulatory effect, combined with oral bioavailability, makes ADX88178 a strategically important tool for chronic autoimmune disease models where sustained, systemic mGluR4 PAM exposure is required [1].

Quote Request

Request a Quote for ADX88178

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.